

## SB-216641A discovery and chemical properties

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An In-Depth Technical Guide to **SB-216641A**: A Selective 5-HT1B Receptor Antagonist

### Introduction

SB-216641A is a potent and selective antagonist of the serotonin 5-HT1B receptor, first reported by Price et al. in 1997.[1] It exhibits approximately 25-fold selectivity for the human 5-HT1B receptor over the closely related 5-HT1D receptor.[1] This selectivity has made SB-216641A a valuable pharmacological tool for differentiating the roles of these two receptor subtypes in various physiological and pathological processes. In preclinical studies, SB-216641A has demonstrated anxiolytic effects in animal models, highlighting its potential in neuroscience research.[2] This document provides a comprehensive overview of the discovery, chemical properties, synthesis, and pharmacological profile of SB-216641A.

### **Chemical Properties**

**SB-216641A** is typically used in its hydrochloride salt form to improve its solubility in aqueous solutions.[3][4] While comprehensive experimental data on all its physicochemical properties are not readily available in the public domain, key identifying information and some measured properties are summarized below.



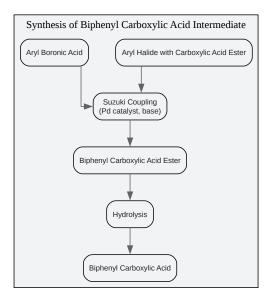
Property	Value	Reference
IUPAC Name	N-[3-[2- (dimethylamino)ethoxy]-4- methoxyphenyl]-2'-methyl-4'- (5-methyl-1,2,4-oxadiazol-3- yl)-[1,1'-biphenyl]-4- carboxamide	[2]
CAS Number	170230-39-4 (free base); 193611-67-5 (hydrochloride)	[2][4]
Molecular Formula	C28H30N4O4 (free base); C28H31CIN4O4 (hydrochloride)	[2][4]
Molecular Weight	486.57 g/mol (free base); 523.03 g/mol (hydrochloride)	[2][5]
Appearance	White to off-white solid	[3]
Solubility	Soluble in water to 25 mM (with warming)	
рКа	Data not publicly available	
LogP	Data not publicly available	_

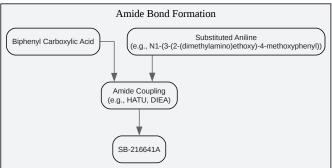
## Synthesis of SB-216641A

A detailed, step-by-step synthesis protocol for **SB-216641A** has not been published in the primary literature. However, based on the synthesis of other biphenyl-4-carboxamide derivatives, a plausible synthetic route can be proposed.[6][7][8] The core of the molecule is a biphenyl-4-carboxamide scaffold, which is typically synthesized via a Suzuki coupling reaction to form the biphenyl bond, followed by an amide coupling.

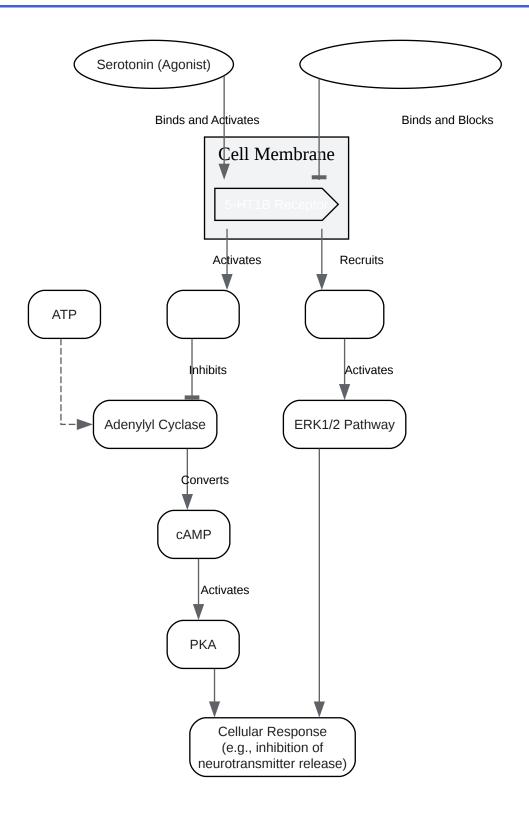
A generalized workflow for the synthesis is outlined below:



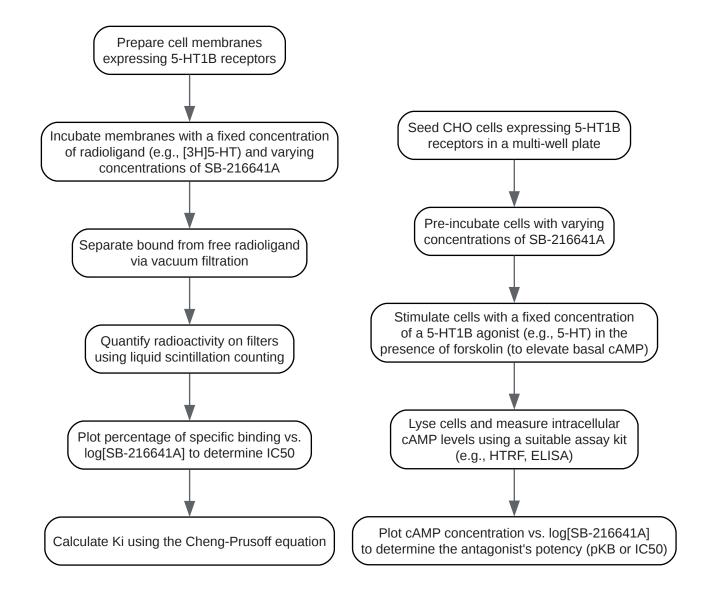












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